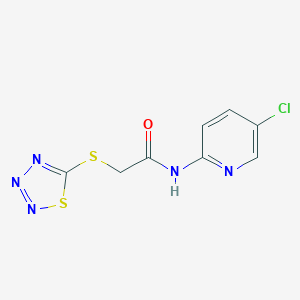
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTA belongs to the class of tetrazole-containing compounds, which have been extensively studied for their potential therapeutic applications. MTA has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs.
作用机制
The exact mechanism of action of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is not fully understood. However, it has been proposed that 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to inhibit the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to inhibit the replication of HIV and HSV by inhibiting the activity of enzymes involved in their replication. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
实验室实验的优点和局限性
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to exhibit a wide range of biological activities, making it a versatile compound for various experiments. However, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has not yet been extensively studied in vivo, and its toxicity profile is not fully known.
未来方向
There are several future directions for the study of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid. One of the most promising applications of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is in the development of novel antimicrobial agents. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, and its mechanism of action is different from that of conventional antibiotics. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to inhibit the replication of HIV and HSV, making it a potential candidate for the development of antiviral agents. Another promising application of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is in the development of novel anticancer agents. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to induce apoptosis in cancer cells, and its mechanism of action is different from that of conventional chemotherapeutic agents. Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid and its potential therapeutic applications.
合成方法
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with sodium azide and sulfur. Another method involves the reaction of 4-chlorobenzoic acid with sodium azide and sulfur in the presence of copper powder. These methods have been reported to yield 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid with high purity and yield.
科学研究应用
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
属性
产品名称 |
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid |
|---|---|
分子式 |
C9H8N4O2S |
分子量 |
236.25 g/mol |
IUPAC 名称 |
4-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H8N4O2S/c1-16-9-10-11-12-13(9)7-4-2-6(3-5-7)8(14)15/h2-5H,1H3,(H,14,15) |
InChI 键 |
RGLFMDVMQULYPX-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)